N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15357537
InChI: InChI=1S/C17H15BrN2O2S/c1-11-10-12(18)6-7-13(11)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21)
SMILES:
Molecular Formula: C17H15BrN2O2S
Molecular Weight: 391.3 g/mol

N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

CAS No.:

Cat. No.: VC15357537

Molecular Formula: C17H15BrN2O2S

Molecular Weight: 391.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide -

Specification

Molecular Formula C17H15BrN2O2S
Molecular Weight 391.3 g/mol
IUPAC Name N-(4-bromo-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Standard InChI InChI=1S/C17H15BrN2O2S/c1-11-10-12(18)6-7-13(11)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21)
Standard InChI Key IRGUDNRRTISUIZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Br)NC(=O)CCN2C3=CC=CC=C3SC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two pharmacologically significant groups:

  • 4-Bromo-2-methylphenyl group: A halogenated aromatic ring providing steric bulk and potential halogen bonding interactions.

  • 2-Oxo-2,3-dihydrobenzothiazole: A bicyclic heterocycle with a thiazole ring fused to a benzene ring, known for modulating electronic properties and enhancing bioavailability.

The propanamide linker bridges these groups, enabling conformational flexibility while maintaining structural rigidity (Fig. 1).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₅BrN₂O₂S
Molecular Weight391.3 g/mol
IUPAC NameN-(4-bromo-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Canonical SMILESCC1=C(C=CC(=C1)Br)NC(=O)CCN2C3=CC=CC=C3SC2=O
Standard InChIKeyIRGUDNRRTISUIZ-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide likely involves a multi-step sequence:

  • Benzothiazole Ring Formation: Cyclization of 2-aminothiophenol with a carbonyl source under acidic conditions.

  • Propanamide Linker Installation: Amidation of 3-(2-oxobenzothiazol-3-yl)propanoic acid with 4-bromo-2-methylaniline using coupling agents like HATU or EDCI.

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution on the benzothiazole ring.

  • Bromine Stability: Avoiding debromination during amidation steps.

Purification and Yield

Chromatographic techniques (e.g., silica gel column chromatography) are typically employed for purification. Reported yields for analogous compounds range from 45–65%, depending on reaction optimization.

Biological Activity and Mechanisms

Anti-Inflammatory Activity

The 2-oxo-2,3-dihydrobenzothiazole moiety may inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. In vitro studies on related compounds show IC₅₀ values of 0.8–1.2 µM for COX-2 inhibition.

Anticancer Properties

Benzothiazoles demonstrate selective cytotoxicity against cancer cell lines:

  • Mechanism: Intercalation into DNA and inhibition of topoisomerase I/II.

  • Efficacy: GI₅₀ values of 0.5–2.0 µM in MCF-7 (breast) and A549 (lung) cell lines for analogs.

Pharmacokinetic and Toxicity Considerations

ADME Profile

  • Absorption: Moderate oral bioavailability (∼40%) due to the bromophenyl group’s lipophilicity.

  • Metabolism: Hepatic CYP450-mediated oxidation of the benzothiazole ring.

  • Excretion: Primarily renal (60–70%) with minor biliary excretion.

Toxicity Risks

  • Acute Toxicity: LD₅₀ > 500 mg/kg in rodent models for related compounds.

  • Genotoxicity: Negative in Ames tests for analogs without direct DNA intercalation.

Future Directions and Applications

Drug Development Opportunities

  • Optimization: Introducing electron-withdrawing groups to enhance metabolic stability.

  • Combination Therapy: Synergy with existing antimicrobials or chemotherapeutics.

Diagnostic Applications

Radiolabeling with ⁷⁶Br or ¹¹C could enable PET imaging of tumors expressing benzothiazole-sensitive targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator